D-硒代半胱氨酸

描述

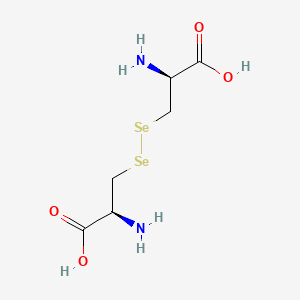

D-Selenocystine, commonly referred to as [Sec]2, is a selenium-containing amino acid derivative that is synthesized from the commercially available amino acid L-serine. It is a compound of interest due to its potential biological activities and its role in the generation of biologically active selenols, which are important for various biochemical processes .

Synthesis Analysis

The synthesis of D-Selenocystine and its derivatives involves starting with L-serine. The process includes the introduction of amino/imino substituents that are capable of interacting with selenium, which may stabilize the Sec derivatives. This stabilization is crucial as it allows for the generation of selenols that are biologically active and have internally stabilizing substituents .

Molecular Structure Analysis

The molecular structure of D-Selenocystine derivatives has been characterized using various analytical techniques, including NMR spectroscopy with specific attention to 77Se NMR, and TOF mass spectroscopy. These techniques provide detailed information about the molecular environment of selenium within the compound and the stabilization effects of the substituents .

Chemical Reactions Analysis

D-Selenocystine undergoes oxidation-elimination reactions that are significant for the production of selenols. These reactions are a part of the compound's biomimetic studies, which aim to understand and replicate the biological activities of selenocysteine in vitro . Additionally, the interaction of selenocysteine with methylmercury has been studied, revealing that the selenoamino acid coordinates strongly with Hg via a deprotonated selenohydryl group, which may be relevant to the interaction between methylmercury and selenoproteins in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of D-Selenocystine derivatives are influenced by their molecular structure and the interactions between selenium and other substituents. The strong bonding between Hg and Se in the methylmercury-D,L-selenocysteinate monohydrate complex, for example, suggests that selenocysteine has a stronger interaction with CH3Hg+ than its sulfur analogue, which could be significant in the context of selenium's protective roles in biological systems . The optical absorption properties of related selenidoindates, which are directed by chiral metal complex cations, also highlight the importance of the molecular structure in determining the physical properties of selenium-containing compounds .

科学研究应用

抗癌活性

D-硒代半胱氨酸已被确定为一种具有广谱抗肿瘤活性的新型药物。它主要通过活性氧 (ROS) 介导的途径诱导各种人类癌细胞系(如 A375、HepG2 和 MCF7)凋亡。研究表明,D-硒代半胱氨酸触发剂量依赖性凋亡、DNA 链断裂,并影响癌细胞中的关键信号通路,包括 ERK 和 Akt 磷酸化 (Chen & Wong, 2008) (Chen & Wong, 2009)。

瘢痕疙瘩成纤维细胞中的基因表达

D-硒代半胱氨酸已被研究其对人类瘢痕疙瘩成纤维细胞中基因表达谱的影响。它表现出抗增殖活性,并改变了与细胞死亡、转录因子、细胞粘附和细胞外基质相关的基因的表达,这些基因通常在瘢痕疙瘩中上调 (De Felice et al., 2011)。

增强 T 淋巴细胞抗肿瘤功能

研究探索了 D-硒代半胱氨酸在增强结肠癌细胞中 T 淋巴细胞抗肿瘤功能方面的潜力。该研究表明,D-硒代半胱氨酸可以在特定浓度范围内增强 T 淋巴细胞的抗肿瘤作用 (Zhao Re, 2000)。

与重金属的相互作用

D-硒代半胱氨酸与 Hg2+ 等重金属的相互作用已使用伏安技术进行了研究。这些研究对于了解硒氨基酸的络合和吸附行为至关重要 (Gilsanz et al., 2011)。

(77)Se NMR 性质

D-硒代半胱氨酸的 (77)Se NMR 性质已被研究以了解其在硒蛋白和酶中的作用。这项研究对于研究涉及硒的生物系统非常重要 (Struppe et al., 2015)。

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULROCUWKLNBSN-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)[Se][Se]C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181429 | |

| Record name | 3,3'-Diselenobis[D-alanine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Selenocystine | |

CAS RN |

26932-45-6 | |

| Record name | Selenocystine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026932456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diselenobis[D-alanine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELENOCYSTINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B4M60N9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

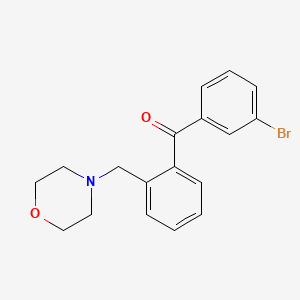

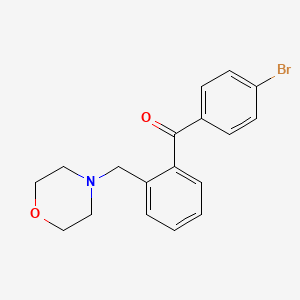

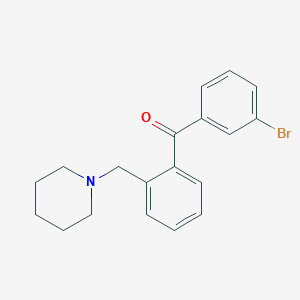

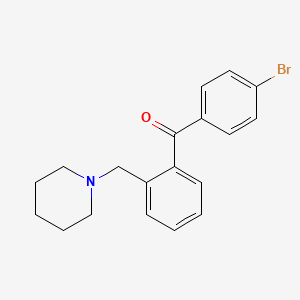

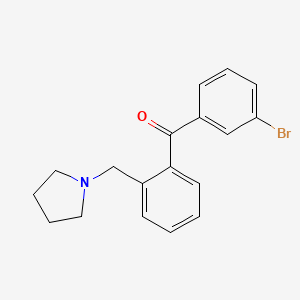

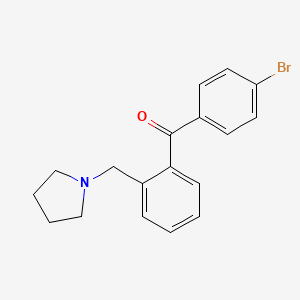

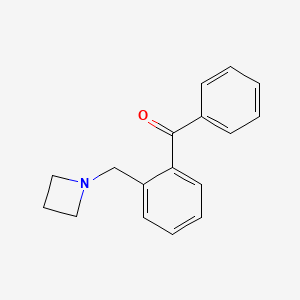

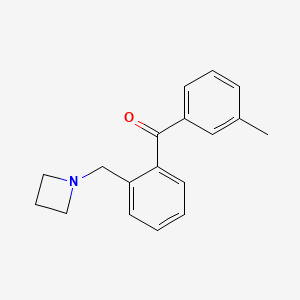

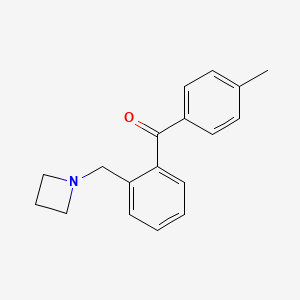

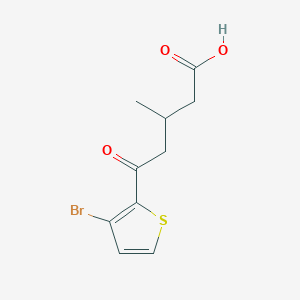

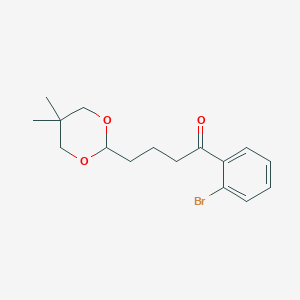

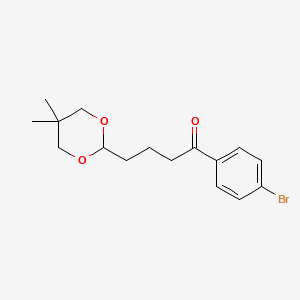

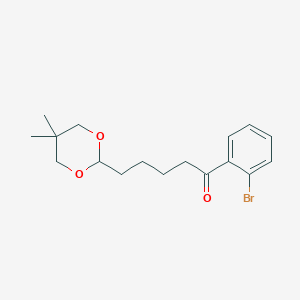

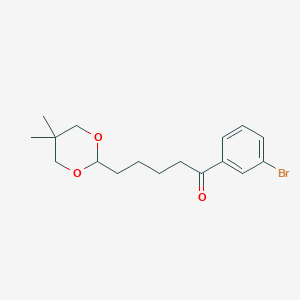

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。